5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential and Chemical Synthesis
Research into compounds with a similar structural framework to "5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one" has revealed their potential in various pharmacological applications. For instance, the synthesis and evaluation of pyrazole derivatives have been explored for their antitumor activities in vitro against several types of human tumor cells, indicating significant antitumor activity at sub mM/L doses (Malinka, Kaczmarz, & Redzicka, 2004). Furthermore, novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity have been identified as potential agents for the treatment of erectile dysfunction, showcasing the versatility of pyrazole-based compounds in therapeutic applications (Giovannoni et al., 2006).
Anticancer and Antimicrobial Activities
The synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety have demonstrated promising anticancer activity, particularly against the breast carcinoma cell line MCF-7, highlighting the potential of these compounds in cancer therapy (Gomha, Salah, & Abdelhamid, 2014). Additionally, new 1,2,3-triazolyl pyrazole derivatives have shown potential as antimicrobial agents through a Vilsmeier–Haack reaction approach, further demonstrating the broad application of pyrazole derivatives in combating microbial infections (Bhat et al., 2016).
Properties
IUPAC Name |
5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-17(2)19-4-6-20(7-5-19)21-16-22-24(30)27(14-15-28(22)25-21)13-10-23(29)26-11-8-18(3)9-12-26/h4-7,14-18H,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPXLBWGYNAVAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.